1-Bromo-4-(bromomethyl)-2-chlorobenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2-chlorobenzene is a dihalogenated benzene derivative that contains bromine and chlorine substituents. The presence of these halogens suggests that the compound could exhibit interesting chemical and physical properties, which may be useful in various chemical applications such as synthesis, spectroscopy, and materials science.
Synthesis Analysis
The synthesis of halogenated benzene derivatives like 1-Bromo-4-(bromomethyl)-2-chlorobenzene is not directly discussed in the provided papers. However, similar compounds are often synthesized through halogenation reactions, where benzene or its derivatives undergo substitution reactions with halogenating agents. For instance, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-Bromo-4H-1-benzothiopyran-4-one involves a ring contraction with amines, indicating the reactivity of brominated compounds in forming new chromophores .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the crystal structure of p-bromochlorobenzene has been investigated, revealing a space group P21/a and the presence of two molecules in the unit cell . Similarly, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra, showing that the phenyl ring structure is closely similar between these two compounds .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be inferred from studies on dissociative electron attachment (DEA) to compounds like 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene. These studies show that both Br⁻ and Cl⁻ fragment anions are formed, with the ion yields showing a pronounced temperature effect, indicating the influence of thermally excited vibrations on the DEA process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(bromomethyl)-2-chlorobenzene can be deduced from studies on similar compounds. For instance, the vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) using DFT analysis shows that BDB has higher electronic density, and various properties such as NLO properties, quantum chemical descriptors, and hyperpolarizability have been calculated . The experimental and theoretical investigation of 1-bromo-4-chlorobenzene provides insights into IR intensities, Raman activities, and the impact of di-substituted halogens on the benzene molecule . Additionally, the PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene reveals the electronic and structural aspects of the compound, including the effects of solvents on its absorption spectrum .
Scientific Research Applications
Synthesis of Novel Compounds
1-Bromo-4-(bromomethyl)-2-chlorobenzene and its derivatives play a significant role in the synthesis of novel compounds, particularly non-peptide small molecular antagonists. These compounds are synthesized through a series of reactions involving elimination, reduction, and bromization. They exhibit biological activities and are used as CCR5 antagonists, which are of interest in medicinal chemistry (Bi, 2015), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Structural Characterization and Crystallography
Studies on 1-Bromo-4-(bromomethyl)-2-chlorobenzene have provided insights into the structural characteristics of solvates. Crystal structure analysis and X-ray diffraction techniques have been employed to understand the chemical compositions and molecular arrangements of various solvates of this compound (Szlachcic, Migda, & Stadnicka, 2007).
Spectroscopy and Molecular Analysis
Infrared and Raman spectroscopy have been used extensively to study the molecular properties of compounds similar to 1-Bromo-4-(bromomethyl)-2-chlorobenzene. These studies offer detailed insights into vibrational methods, molecular geometry, and the effect of di-substituted halogens on benzene molecules. Such spectroscopic analyses are crucial in understanding the fundamental properties of these compounds (Udayakumar, Periandy, & Ramalingam, 2011).
Applications in Fluorescence and Photoluminescence
Some derivatives of 1-Bromo-4-(bromomethyl)-2-chlorobenzene exhibit unique photoluminescence properties. Research in this area explores the synthesis and fluorescence characteristics of these compounds, which could be beneficial in the development of new materials with specific optical properties (Liang Zuo-qi, 2015).
Thermodynamic Studies
Vapour pressure data and thermodynamic properties of 1-Bromo-4-(bromomethyl)-2-chlorobenzene have been assessed through experimental studies. These investigations provide valuable information on the physical properties of the substance, contributing to a deeper understanding of its behavior under various temperature conditions (Oonk, Van Den Linde, Huinink, & Blok, 1998).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXYTFYKPVYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513648 | |
Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
CAS RN |
68120-44-5 | |
Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68120-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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